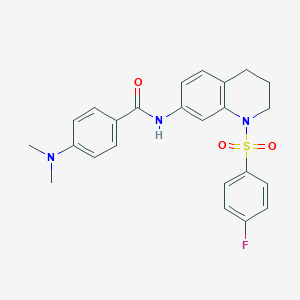

![molecular formula C23H20N4O B2791580 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034473-15-7](/img/structure/B2791580.png)

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

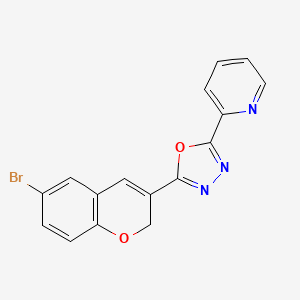

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIPN or BIPN-9, and it has been found to have a range of biochemical and physiological effects that make it useful in a variety of research settings. In

Mechanism of Action

The mechanism of action of BIPN-9 is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. In the case of copper ions, BIPN-9 forms a complex with the copper ion that causes a change in fluorescence intensity. This change in fluorescence can be used to detect the presence of copper ions in a sample.

Biochemical and Physiological Effects:

BIPN-9 has been found to have a range of biochemical and physiological effects that make it useful in a variety of research settings. In addition to its use as a fluorescent probe for the detection of metal ions, BIPN-9 has also been found to have antibacterial properties. It has been shown to be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

BIPN-9 has several advantages for use in lab experiments. It is easy to synthesize and purify, and it is highly selective for copper ions. However, there are also some limitations to its use. BIPN-9 is not very water-soluble, which can make it difficult to use in biological samples. Additionally, its fluorescence can be affected by pH changes, which can make it less reliable in some experimental settings.

Future Directions

There are several future directions for research involving BIPN-9. One area of interest is the development of new fluorescent probes based on the structure of BIPN-9. Researchers are also exploring the use of BIPN-9 in other areas of scientific research, such as the detection of other metal ions and the development of new antibacterial agents. Additionally, there is ongoing research into the mechanism of action of BIPN-9, which could lead to a better understanding of its potential applications.

Synthesis Methods

The synthesis of BIPN-9 involves a multistep process that begins with the reaction of 2,3'-bipyridine with paraformaldehyde to form 2,3'-bipyridine-5-carbaldehyde. This intermediate is then reacted with naphthalene-1-methanamine to form 1-([2,3'-bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

BIPN-9 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of BIPN-9 as a fluorescent probe for the detection of metal ions. BIPN-9 has been found to be highly selective for copper ions, and it has been used to detect copper ions in biological samples such as blood and urine.

properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c28-23(27-16-19-7-3-6-18-5-1-2-9-21(18)19)26-14-17-10-11-22(25-13-17)20-8-4-12-24-15-20/h1-13,15H,14,16H2,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFKRQYCNKUZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)

![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)

![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate](/img/structure/B2791519.png)